

Propyl 4-Methylpentanoate: Technical Profile & Application Guide

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Compound of Interest

Compound Name: *Propyl 4-methylpentanoate*

CAS No.: 25415-68-3

Cat. No.: B3369872

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Executive Summary

Propyl 4-methylpentanoate (CAS 25415-68-3), also known as propyl isocaproate, is a specialized flavor and fragrance ester characterized by a unique organoleptic profile blending fruity, ethereal, and phenolic nuances. While less ubiquitous than its ethyl analog, its specific volatility and lipophilicity make it a valuable tool in high-precision flavor masking for pharmaceutical formulations and functional food systems. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, metabolic fate, and regulatory status (FEMA 2229), designed for researchers in drug development and flavor chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Propyl 4-methylpentanoate is the propyl ester of 4-methylpentanoic acid (isocaproic acid). Its structure features a branched isocaproate tail, which contributes to its distinct hydrophobic character and enzymatic stability profile compared to straight-chain esters.

Key Identifiers

Parameter	Detail
IUPAC Name	Propyl 4-methylpentanoate
Common Synonyms	Propyl isocaproate; Propyl isohexanoate
CAS Registry Number	25415-68-3
FEMA Number	2229
Molecular Formula	C
	H
	O
Molecular Weight	158.24 g/mol
SMILES	<chem>CC(C)CCC(=O)OCCC</chem>

Physicochemical Properties

Property	Value	Relevance
Appearance	Colorless to pale yellow liquid	Standard purity check.
Boiling Point	~160–163 °C (at 760 mmHg)	Determines volatility for headspace analysis.
Flash Point	~44 °C (Closed Cup)	Flammability classification (Category 3).
LogP (Octanol/Water)	~3.0–3.2 (Predicted)	Indicates moderate lipophilicity; crosses biological membranes.
Specific Gravity	0.860 – 0.870 (at 25°C)	Density reference for formulation.
Solubility	Insoluble in water; Soluble in ethanol, oils	Requires emulsification in aqueous drug delivery systems.

Organoleptic Characterization

Unlike the purely "fruity-pineapple" profile of ethyl isocaproate, the propyl ester exhibits a more complex sensor profile due to the longer alkyl chain.

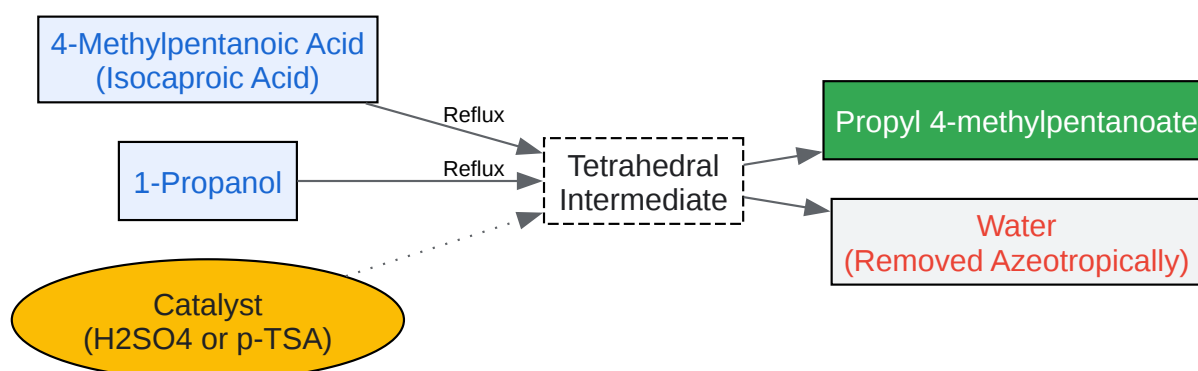
- Primary Descriptors: Fruity, ethereal, slightly acidic, with distinct phenolic or chemical nuances [1].
- Secondary Notes: Waxy, tropical fruit skin.
- Flavor Threshold: Low ppm range (estimated based on structural analogs).
- Application Note: The "phenolic" edge allows this compound to mask bitter amine-based APIs (Active Pharmaceutical Ingredients) more effectively than sweeter esters, as it blends with rather than just covering the off-notes.

Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis follows a classic Fischer Esterification pathway. The following protocol is designed for high-purity yield (>95%) suitable for pharmaceutical excipient testing.

Reaction Mechanism

The reaction involves the acid-catalyzed condensation of 4-methylpentanoic acid and 1-propanol.



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Figure 1: Acid-catalyzed Fischer Esterification pathway for **Propyl 4-methylpentanoate** synthesis.

Laboratory Scale Protocol (Self-Validating)

Reagents:

- 4-Methylpentanoic acid (1.0 eq)
- 1-Propanol (3.0 eq, excess to drive equilibrium)
- Sulfuric acid (cat.[1][2][3][4] 1-2 mol%) or p-Toluenesulfonic acid (p-TSA)
- Solvent: Cyclohexane or Toluene (for azeotropic water removal)[1]

Step-by-Step Methodology:

- Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
- Charging: Add 4-methylpentanoic acid (0.1 mol) and 1-propanol (0.3 mol) to the flask. Add solvent (50 mL) if using a water separator. Add catalyst (H₂SO₄, ~0.5 mL).
- Reflux: Heat the mixture to reflux (bath temp ~110-120°C). Monitor water collection in the Dean-Stark trap.
 - Validation Point: Reaction is complete when water evolution ceases (typically 2-4 hours).
- Workup:
 - Cool reaction mixture to room temperature.
 - Wash with Saturated NaHCO₃ (2x 50mL) to neutralize catalyst and remove unreacted acid. Caution: CO₂ evolution.
 - Wash with Brine (1x 50mL) to remove excess alcohol.

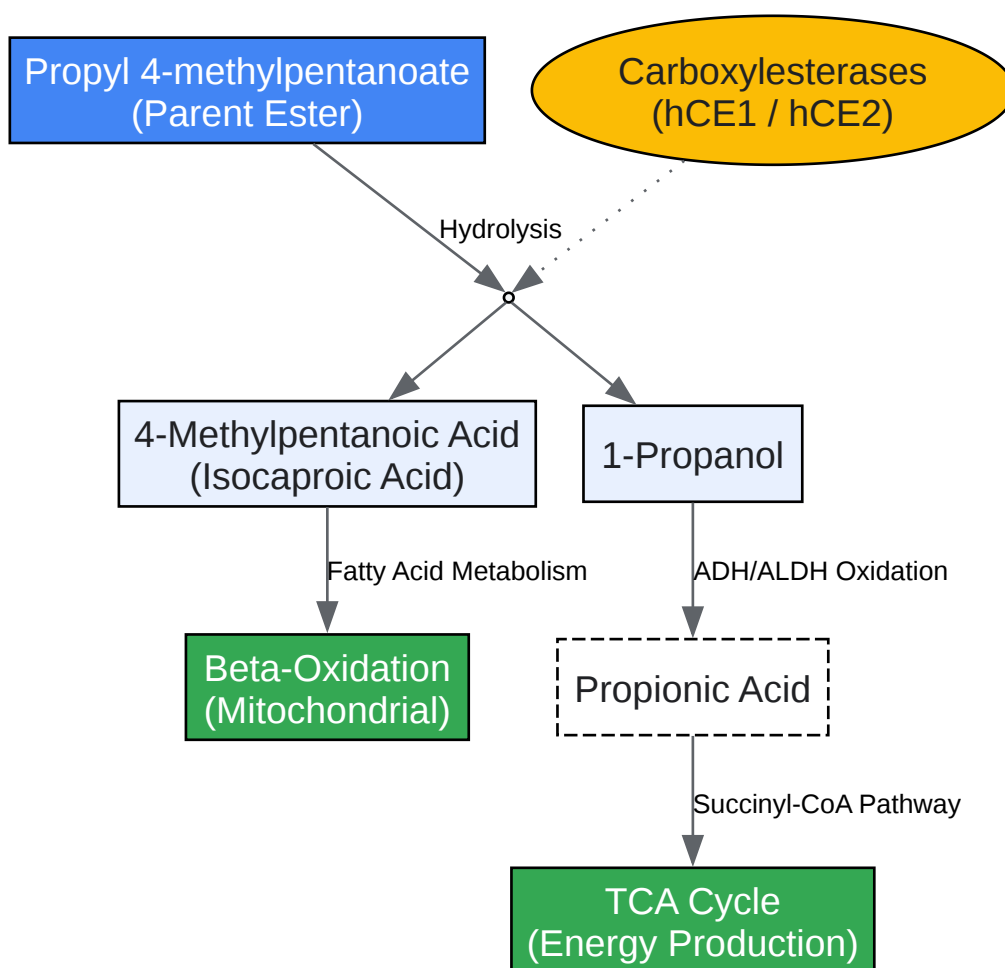
- Dry organic layer over anhydrous MgSO₄.
- Purification: Filter and concentrate under reduced pressure. Perform fractional distillation (bp ~160°C) to isolate the pure ester.
- QC Analysis: Confirm purity via GC-MS (Target >98%).

Metabolic Fate & Toxicology[8][9]

For drug development professionals, understanding the metabolic breakdown is critical for safety assessment, particularly regarding the release of the branched-chain acid.

Metabolic Pathway

Upon ingestion, **propyl 4-methylpentanoate** undergoes rapid hydrolysis by carboxylesterases (hCE1 and hCE2), primarily in the small intestine and liver [2].



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Figure 2: Metabolic hydrolysis and downstream elimination pathways in humans.

Toxicological Implications

- Hydrolysis Products:
 - 1-Propanol: Oxidized to propionic acid, a normal physiological intermediate entering the TCA cycle via succinyl-CoA. Low toxicity compared to methanol/isopropanol.
 - 4-Methylpentanoic Acid: A branched-chain fatty acid. It is metabolized via beta-oxidation.
- Safety Margin: As a FEMA GRAS substance, it is considered safe at current usage levels (typically <10 ppm in finished food/pharma products).

Applications in Pharmaceutical Formulation[2] Flavor Masking (Excipient Use)

Propyl 4-methylpentanoate is particularly effective in masking hydrophobic amine drugs (e.g., certain antibiotics or antihistamines).

- Mechanism: The ester's lipophilicity allows it to partition into the receptor sites or micelles that solubilize the API, effectively "blinding" the bitter reception.
- Pairing: often used in conjunction with sweet modulators (e.g., glycyrrhizin) where the ester provides the "top note" distraction and the modulator blocks the taste receptor.

Formulation Stability

- pH Sensitivity: Esters are susceptible to hydrolysis in high pH (>8) or highly acidic (<3) liquid formulations.
- Recommendation: Best suited for solid oral dosage forms (tablets, capsules) or liquid suspensions buffered to pH 4.0–6.0.

Regulatory Landscape[5][10]

- USA: FEMA GRAS (Generally Recognized As Safe) Number 2229. Approved for use in food and flavorings [3].[5]
- EU: Registered under Flavis Number (check specific EU FL database, often correlates with JECFA).
- JECFA: Evaluated under the "Branched-chain aliphatic saturated primary alcohols, aldehydes, carboxylic acids, and related esters" category (JECFA No. 2423 or similar group) [4].
- Labeling: Typically labeled as "Artificial Flavor" or "Natural Flavor" (if derived via natural fermentation/enzymatic processes, though synthetic is standard).

References

- CymitQuimica.**Propyl 4-methylpentanoate** Product Description and Safety Data. Retrieved from
- National Institutes of Health (NIH).The emerging role of human esterases in drug metabolism. PubMed Central. Retrieved from
- Flavor and Extract Manufacturers Association (FEMA).GRAS Flavoring Substances List. FEMA 2229.[5] Retrieved from
- World Health Organization (WHO).Safety evaluation of certain food additives (JECFA).[6] Retrieved from
- PubChem.Compound Summary: **Propyl 4-methylpentanoate** (CAS 25415-68-3).[5][7] Retrieved from

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Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. Organic Syntheses Procedure \[orgsyn.org\]](https://orgsyn.org)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](https://orgsyn.org)
- [4. Sciencemadness Discussion Board - Attempted synthesis of propyl 4 aminobenzoate - Powered by XMB 1.9.11 \[sciencemadness.org\]](https://sciencemadness.org)
- [5. mhlw.go.jp \[mhlw.go.jp\]](https://mhlw.go.jp)
- [6. femaflavor.org \[femaflavor.org\]](https://femaflavor.org)
- [7. scribd.com \[scribd.com\]](https://scribd.com)
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